molecular formula C11H16N2O B11795387 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine

Cat. No.: B11795387
M. Wt: 192.26 g/mol
InChI Key: BVLGJAFQOKRPCE-UHFFFAOYSA-N
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Description

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is a pyridine derivative characterized by a methoxy group substituted with a 1-methylcyclobutyl moiety at the 6-position and an amine group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol (CAS: 1427023-37-7) . The compound is identified by the InChIKey BVLGJAFQOKRPCE-UHFFFAOYSA-N and is available commercially under synonyms such as ZINC95093849 and AKOS027455072. Its structural uniqueness lies in the cyclobutyl ring, which introduces steric bulk and modulates electronic properties, making it a valuable intermediate in pharmaceutical and material science research .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-[(1-methylcyclobutyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-11(5-2-6-11)8-14-10-4-3-9(12)7-13-10/h3-4,7H,2,5-6,8,12H2,1H3

InChI Key

BVLGJAFQOKRPCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)COC2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6-(Cyclobutylmethoxy)pyridin-3-amine

  • Molecular Formula : C₁₀H₁₄N₂O
  • Molecular Weight : 178.23 g/mol
  • Key Difference : Lacks the methyl group on the cyclobutane ring.
  • Applications : Used in material science for synthesizing thermally stable polymers .

6-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol
  • Key Difference : Substitution of cyclobutyl with a pyrazole ring.

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine

  • Molecular Formula : C₁₀H₁₀N₃OS
  • Molecular Weight : 220.27 g/mol
  • Key Difference : Thiazole ring introduces sulfur, altering electronic properties.
  • Functional Impact : Enhanced hydrogen-bonding capacity, which may influence receptor binding .

6-Methoxypyridin-3-amine

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol
  • Key Difference : Simpler methoxy group without cyclobutyl substitution.
  • Baseline Comparison : Serves as a reference for studying steric and electronic effects of bulkier substituents .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogP* Aqueous Solubility (mg/mL) Key Substituent
6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine 192.26 2.1 0.8 1-Methylcyclobutylmethoxy
6-(Cyclobutylmethoxy)pyridin-3-amine 178.23 1.8 1.2 Cyclobutylmethoxy
6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine 218.26 1.5 0.5 Pyrazolemethoxy
6-Methoxypyridin-3-amine 124.14 0.9 3.4 Methoxy

*Predicted using QSPR models.

Key Observations :

  • Pyrazole and thiazole substituents introduce heteroatoms, lowering LogP and altering solubility profiles .

Antimicrobial Activity

  • This compound: Limited direct data, but structural analogs like pyrazole derivatives (e.g., ) show activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .
  • Thienopyridine Derivatives (e.g., 12t in ): Exhibit potent antimicrobial effects due to sulfinyl and heterocyclic groups, suggesting substituent-dependent bioactivity .

Biological Activity

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a methoxy group and a cyclobutyl moiety, suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

Key Structural Features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Methoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Cyclobutyl Moiety : Provides steric bulk, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K/mTOR .
    • A study reported an IC50 value in the low micromolar range against these cell lines, suggesting significant antiproliferative effects .
  • Antimicrobial Activity :
    • The compound has shown activity against bacterial strains, particularly Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)IC50 ~ 0.3 μM
AnticancerHCT116 (Colon Cancer)IC50 ~ 0.4 μM
AntimicrobialS. aureusMIC ~ 8 μg/mL
AntimicrobialS. pyogenesMIC ~ 16 μg/mL
Anti-inflammatoryIn vitro modelsReduced cytokine release

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of PI3K/mTOR Pathway : This pathway is crucial for cell growth and proliferation; inhibition leads to decreased cancer cell survival.
  • Modulation of Inflammatory Mediators : The compound may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

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